molecular formula C19H17ClIN3O B213586 N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide

Cat. No. B213586
M. Wt: 465.7 g/mol
InChI Key: GKNLHIWIRHGKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide, also known as CDPIB, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of pyrazole derivatives that have shown promising results in preclinical studies.

Scientific Research Applications

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide has been shown to inhibit the growth of different types of cancer cells, including breast, lung, and prostate cancer cells. In neurological disorders, N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide has been shown to prevent the development of atherosclerosis and reduce the risk of heart attack and stroke.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, differentiation, and survival. N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide has been shown to inhibit the activity of protein kinase B (Akt), which is a key regulator of cell survival and proliferation. N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of immune responses and inflammation.
Biochemical and physiological effects:
N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the inhibition of inflammation, and the improvement of cognitive function. N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide has also been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.

Advantages and Limitations for Lab Experiments

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its low toxicity. However, N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide also has some limitations, including its high cost, its limited solubility in water, and its potential for off-target effects.

Future Directions

There are several future directions for the research on N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide, including the identification of its molecular targets, the optimization of its pharmacokinetic properties, and the development of more potent and selective analogs. N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide also has potential applications in other diseases, such as autoimmune disorders and infectious diseases, which warrant further investigation. Additionally, the combination of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide with other drugs or therapies may enhance its therapeutic efficacy and reduce its side effects.

Synthesis Methods

The synthesis of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid to form an intermediate. This intermediate is then reacted with iodine monochloride to yield N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide. The overall yield of this process is around 50%, and the purity of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide can be achieved by recrystallization.

properties

Product Name

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide

Molecular Formula

C19H17ClIN3O

Molecular Weight

465.7 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2-iodobenzamide

InChI

InChI=1S/C19H17ClIN3O/c1-12-18(22-19(25)16-5-3-4-6-17(16)21)13(2)24(23-12)11-14-7-9-15(20)10-8-14/h3-10H,11H2,1-2H3,(H,22,25)

InChI Key

GKNLHIWIRHGKOS-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)C3=CC=CC=C3I

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)C3=CC=CC=C3I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.